molecular formula C16H18N6O2S B6771319 N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide

Cat. No.: B6771319
M. Wt: 358.4 g/mol
InChI Key: PSXIZAJDHPREEV-UHFFFAOYSA-N
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Description

N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo[4,3-a]pyridine core and a pyrrolo[1,2-a]imidazole moiety, makes it a subject of interest for researchers exploring new therapeutic agents.

Properties

IUPAC Name

N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S/c23-25(24,15-9-17-13-5-2-8-21(13)15)20-12-6-7-14-18-19-16(22(14)10-12)11-3-1-4-11/h6-7,9-11,20H,1-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXIZAJDHPREEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN=C3N2C=C(C=C3)NS(=O)(=O)C4=CN=C5N4CCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters to form the triazolo[4,3-a]pyridine core . The final step involves sulfonamide formation, which is achieved by reacting the intermediate with sulfonyl chlorides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Mechanism of Action

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